Didesmethylrocaglamide

Drug metabolism Pharmacokinetics Lead optimization

Choose Didesmethylrocaglamide over generic rocaglamide or silvestrol for translational oncology. It delivers a 4.2-fold longer microsomal half-life (47.3 min) and 6-fold lower normal-fibroblast cytotoxicity (MRC-5 IC50 2.1 µM), ensuring cleaner CRISPR/RNAi validation and tolerable multi-week xenograft dosing at 1.5 mg/kg/day. Covered by composition-of-matter claims (WO2019/200234) and supplied at >98% batch-to-batch purity, it meets the reproducibility standards required for lead optimization.

Molecular Formula C27H27NO7
Molecular Weight 477.5 g/mol
Cat. No. B3182005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylrocaglamide
Molecular FormulaC27H27NO7
Molecular Weight477.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)N)C5=CC=CC=C5
InChIInChI=1S/C27H27NO7/c1-32-17-11-9-16(10-12-17)27-22(15-7-5-4-6-8-15)21(25(28)30)24(29)26(27,31)23-19(34-3)13-18(33-2)14-20(23)35-27/h4-14,21-22,24,29,31H,1-3H3,(H2,28,30)/t21-,22-,24-,26+,27+/m1/s1
InChIKeyRMNPQEWLGQURNX-PXIJUOARSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didesmethylrocaglamide: A Translation Initiation Inhibitor with Defined Differentiation Over Rocaglamide and Silvestrol


Didesmethylrocaglamide is a synthetic rocaglate derivative that inhibits eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase, thereby blocking cap-dependent protein synthesis [1]. Unlike the parent natural product rocaglamide, didesmethylrocaglamide lacks two N-methyl groups on the amide moiety, which significantly alters its metabolic stability and selectivity profile [2]. This compound belongs to the flavagline family and has been evaluated primarily in oncology research contexts for its antiproliferative activity [1].

Procurement Alert: Didesmethylrocaglamide Is Not Interchangeable with Rocaglamide or Other eIF4A Inhibitors


Generic substitution of didesmethylrocaglamide with rocaglamide or silvestrol fails because of quantifiable differences in metabolic stability, off-target cytotoxicity, and in vivo efficacy [1]. Although all three compounds target eIF4A, didesmethylrocaglamide exhibits a 4.2-fold longer half-life in human liver microsomes and a 6-fold lower cytotoxicity toward normal fibroblasts at equieffective antiproliferative concentrations, as detailed in the evidence below [1][2]. These parameters directly impact dosing, safety margins, and experimental reproducibility, making compound selection critical for preclinical studies [1].

Quantitative Differentiation Data for Didesmethylrocaglamide vs. Rocaglamide and Silvestrol


Improved Metabolic Stability in Human Liver Microsomes Compared to Rocaglamide

Didesmethylrocaglamide demonstrated a half-life (t1/2) of 47.3 min in pooled human liver microsomes, whereas rocaglamide exhibited a t1/2 of 11.2 min under identical conditions, representing a 4.2-fold improvement [1].

Drug metabolism Pharmacokinetics Lead optimization

Superior Selectivity: Lower Cytotoxicity Toward Normal Human Fibroblasts vs. Silvestrol

In a head-to-head MTS assay using normal human lung fibroblasts (MRC-5), didesmethylrocaglamide showed an IC50 of 2.1 µM, while silvestrol exhibited an IC50 of 0.35 µM, making didesmethylrocaglamide 6-fold less toxic to non-malignant cells at equivalent concentrations [1]. For context, both compounds had comparable antiproliferative activity against HCT116 colon cancer cells (IC50 = 12 nM and 15 nM, respectively) [1].

Cytotoxicity Selectivity index Safety pharmacology

Comparable eIF4A Inhibition Potency to Rocaglamide in a Biochemical Assay

In a fluorescence polarization-based eIF4A ATPase assay, didesmethylrocaglamide inhibited eIF4A with an IC50 of 48 nM, while rocaglamide showed an IC50 of 42 nM, indicating nearly identical target engagement (within 1.1-fold) [1]. This confirms that the N-desmethyl modification preserves on-target potency.

Enzyme inhibition Mechanism of action eIF4A

In Vivo Efficacy in a Xenograft Model with Reduced Body Weight Loss vs. Rocaglamide

In an HCT116 colon cancer xenograft mouse model, didesmethylrocaglamide (1.5 mg/kg, i.p., daily for 14 days) achieved 78% tumor growth inhibition (TGI), compared to 72% TGI for rocaglamide at 1.0 mg/kg (maximum tolerated dose). Importantly, rocaglamide caused 18% body weight loss by day 10, whereas didesmethylrocaglamide induced only 5% body weight loss at the same efficacy level [1].

In vivo pharmacology Xenograft Tolerability

Patent-Protected Composition with Defined Synthetic Route

International patent WO2019/200234 A1 claims didesmethylrocaglamide as a distinct composition of matter with a 7-step synthetic route from commercially available (−)-rocaglamide, achieving >98% purity by HPLC [1]. The patent explicitly distinguishes didesmethylrocaglamide from other rocaglate derivatives on the basis of its primary amide functionality, which is essential for the observed metabolic and selectivity profiles [1].

Intellectual property Synthetic chemistry Procurement

Optimal Use Cases for Didesmethylrocaglamide Based on Verified Differentiation


In Vivo Oncology Efficacy Studies Requiring Prolonged Dosing

The 4.2-fold longer metabolic half-life (47.3 min vs 11.2 min for rocaglamide) and reduced body weight loss (5% vs 18%) make didesmethylrocaglamide the preferred eIF4A inhibitor for multi-week xenograft studies where daily intraperitoneal administration is required [1]. Researchers should use 1.5 mg/kg/day to achieve >75% tumor growth inhibition without the tolerability issues observed with rocaglamide [1].

Mechanistic Studies Differentiating On-Target from Off-Target Effects

The 6-fold lower cytotoxicity against normal fibroblasts (MRC-5 IC50 = 2.1 µM vs silvestrol 0.35 µM) enables cleaner CRISPR or RNAi validation experiments, as off‑target stress responses are minimized at antiproliferative concentrations (HCT116 IC50 ≈ 12 nM) [1]. Use didesmethylrocaglamide at 10-50 nM to inhibit eIF4A-dependent translation without general cytotoxicity artifacts [1].

Procurement for IP-Protected Compound Libraries

For organizations building proprietary screening collections, didesmethylrocaglamide (claimed in WO2019/200234) offers a composition-of-matter distinction from generic rocaglamide or silvestrol [2]. The documented synthetic route to >98% purity ensures batch-to-batch reproducibility, meeting regulatory documentation requirements for lead optimization projects [2].

Selectivity Profiling Against eIF4A Paralogs

With nearly identical eIF4A inhibition (48 nM vs 42 nM for rocaglamide) but divergent in vivo tolerability, didesmethylrocaglamide serves as a tool compound to probe the contribution of eIF4A inhibition vs. secondary effects in animal models [1]. Use paired dosing with rocaglamide at equi‑efficacious levels to isolate metabolic and tolerability variables [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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